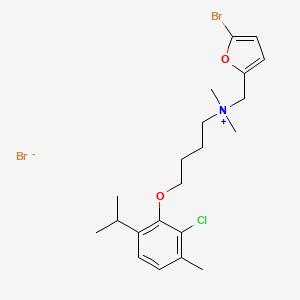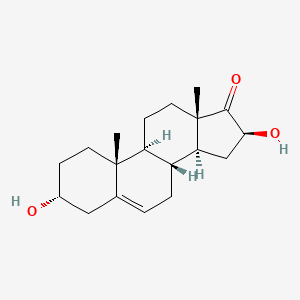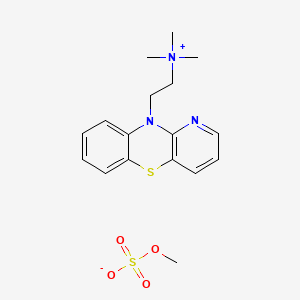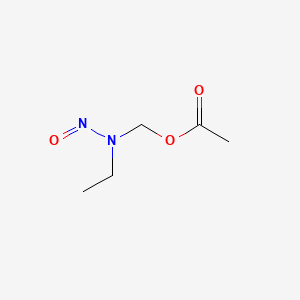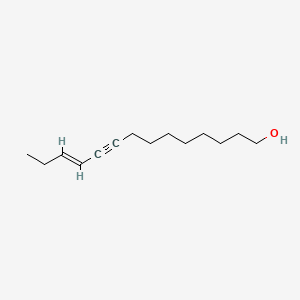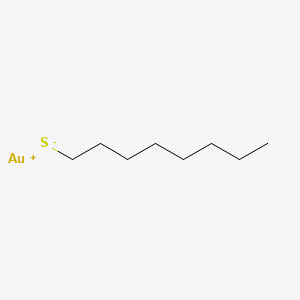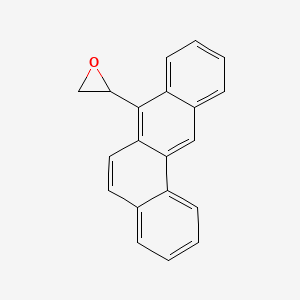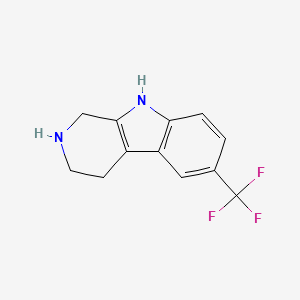
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)-, also known as 2,3,4,9-tetrahydro-6-(trifluoromethyl)-1H-pyrido[3,4-b]indole, is a complex organic compound belonging to the indole alkaloid family. This compound features a fused pyridine and indole ring system, with a trifluoromethyl group attached to the sixth position of the indole ring. Indole alkaloids are known for their diverse biological activities and are often found in various natural products.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step organic synthesis starting from simple precursors such as tryptamine or indole derivatives
Modern Synthetic Approaches: Advances in synthetic chemistry have led to more efficient methods, including the use of transition metal-catalyzed reactions and organocatalysis. These methods often provide higher yields and better selectivity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batch reactors where the reaction conditions (temperature, pressure, solvent, catalysts) are carefully controlled to optimize yield and purity.
Continuous Flow Chemistry: Some modern industrial processes utilize continuous flow reactors, which offer advantages in terms of scalability, safety, and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, particularly at the trifluoromethyl group, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a wide range of derivatives, including those with different functional groups or substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole alkaloids, including this compound, are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are investigated for potential therapeutic applications, including the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
2-Methyl-1,2,3,4-tetrahydro-\u03B2-carboline: This compound is structurally similar but lacks the trifluoromethyl group.
1H-Pyrido[3,4-b]indole derivatives: Other derivatives within the same family may have different substituents or functional groups.
Uniqueness: 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound's stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
78832-75-4 |
|---|---|
Molecular Formula |
C12H11F3N2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11F3N2/c13-12(14,15)7-1-2-10-9(5-7)8-3-4-16-6-11(8)17-10/h1-2,5,16-17H,3-4,6H2 |
InChI Key |
ARSOLVYIDIMCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B15346881.png)
![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)-](/img/structure/B15346888.png)
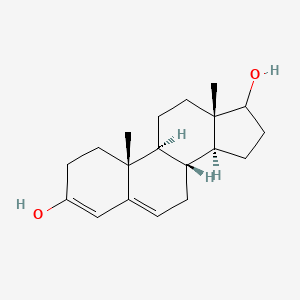
![N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B15346898.png)
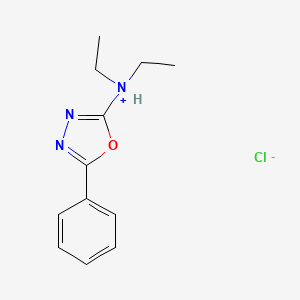
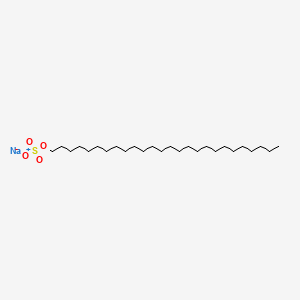
![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
